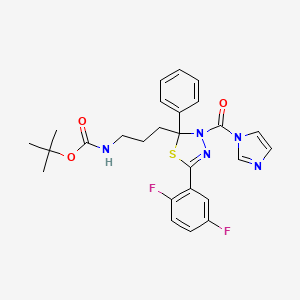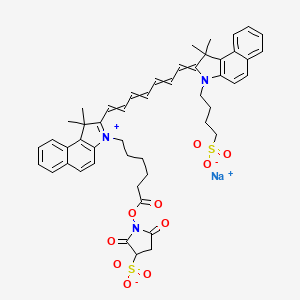
ICG-Sulfo-OSu sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICG-Sulfo-OSu sodium is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It is a cyanine dye used in medical diagnostics, particularly for determining cardiac output, hepatic function, liver blood flow, and ophthalmic angiography .
Preparation Methods
Synthetic Routes and Reaction Conditions
ICG-Sulfo-OSu sodium is synthesized through a series of chemical reactions involving the conjugation of indocyanine green (ICG) with sulfo-N-hydroxysuccinimide (Sulfo-OSu). The reaction typically involves the activation of carboxyl groups on ICG with Sulfo-OSu in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
ICG-Sulfo-OSu sodium undergoes various chemical reactions, including:
Substitution Reactions: The sulfo-OSu group can react with primary amines to form stable amide bonds.
Conjugation Reactions: It can conjugate with proteins, antibodies, and other biomolecules through its reactive sulfo-OSu group.
Common Reagents and Conditions
Reagents: EDC, Sulfo-OSu, primary amines, and buffer solutions.
Conditions: Aqueous medium, controlled pH (around 7.2-9.0), and ambient temperature.
Major Products Formed
The major products formed from these reactions are ICG-conjugated biomolecules, which are used in various diagnostic and therapeutic applications .
Scientific Research Applications
ICG-Sulfo-OSu sodium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Utilized in diagnostic imaging, particularly in angiography and cancer detection
Industry: Applied in the development of PROTACs for targeted protein degradation.
Mechanism of Action
ICG-Sulfo-OSu sodium exerts its effects by forming stable conjugates with biomolecules through its reactive sulfo-OSu group. This enables the selective degradation of target proteins by the ubiquitin-proteasome system. The compound binds to specific ligands, facilitating the recruitment of E3 ubiquitin ligases, which tag the target proteins for degradation .
Comparison with Similar Compounds
Similar Compounds
ICG-EG4-Sulfo-OSu: Another PEG-based linker used for similar applications.
ICG-Sulfo-OSu: A non-sodium variant used in similar diagnostic and therapeutic applications.
Uniqueness
ICG-Sulfo-OSu sodium is unique due to its high solubility in water and its ability to form stable conjugates with a wide range of biomolecules. This makes it highly versatile for various scientific and medical applications .
Properties
Molecular Formula |
C49H52N3NaO10S2 |
|---|---|
Molecular Weight |
930.1 g/mol |
IUPAC Name |
sodium;1-[6-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChI Key |
PUIWPNXPCPENEL-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


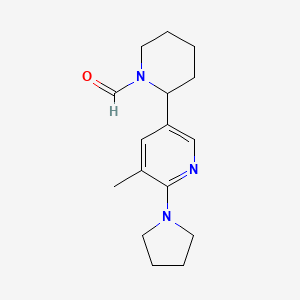
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)

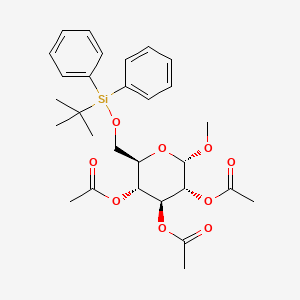

![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)

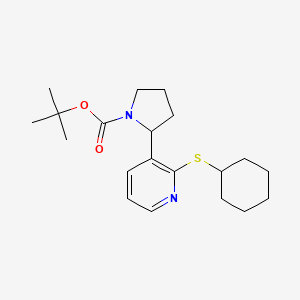
![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)

